6-cyclopropyl-3-methyl-1-phenyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
6-CYCLOPROPYL-3-METHYL-1-PHENYL-N~4~-(TETRAHYDRO-2-FURANYLMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-CYCLOPROPYL-3-METHYL-1-PHENYL-N~4~-(TETRAHYDRO-2-FURANYLMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-b]pyridine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[3,4-b]pyridine ring system.
Introduction of the cyclopropyl and methyl groups: These groups can be introduced through alkylation reactions using cyclopropyl and methyl halides in the presence of a strong base.
Attachment of the phenyl group: This can be achieved through a Suzuki-Miyaura coupling reaction, where a phenylboronic acid is coupled with a halogenated pyrazolo[3,4-b]pyridine intermediate in the presence of a palladium catalyst.
Formation of the carboxamide group: This step involves the reaction of the intermediate with an appropriate amine under dehydrating conditions to form the carboxamide group.
Introduction of the tetrahydro-2-furanylmethyl group: This can be achieved through a reductive amination reaction, where the intermediate is reacted with tetrahydro-2-furanylmethylamine in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
6-CYCLOPROPYL-3-METHYL-1-PHENYL-N~4~-(TETRAHYDRO-2-FURANYLMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Coupling reagents: Phenylboronic acid, palladium catalysts
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction reactions may yield reduced derivatives with fewer oxygen-containing functional groups.
Scientific Research Applications
6-CYCLOPROPYL-3-METHYL-1-PHENYL-N~4~-(TETRAHYDRO-2-FURANYLMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications, including:
Medicinal Chemistry: The compound is of interest for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-microbial activities. Researchers are investigating its ability to interact with specific biological targets and pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or optical activity.
Biological Research: The compound can be used as a tool to study various biological processes and pathways, including enzyme inhibition and receptor binding.
Industrial Applications: The compound may have applications in the development of new industrial processes or products, such as catalysts or coatings.
Mechanism of Action
The mechanism of action of 6-CYCLOPROPYL-3-METHYL-1-PHENYL-N~4~-(TETRAHYDRO-2-FURANYLMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby preventing their normal function.
Receptor Binding: The compound may bind to specific receptors on the surface of cells, triggering a cascade of intracellular signaling events.
Pathway Modulation: The compound may modulate specific biological pathways, leading to changes in cellular processes such as proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
Similar Compounds
- 6-Cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- 6-Cyclopropyl-3-methyl-1-phenyl-N~4~-(tetrahydro-2-furanylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
- 6-Cyclopropyl-3-methyl-1-phenyl-N~4~-(tetrahydro-2-furanylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Uniqueness
6-CYCLOPROPYL-3-METHYL-1-PHENYL-N~4~-(TETRAHYDRO-2-FURANYLMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its combination of functional groups and structural features
Properties
Molecular Formula |
C22H24N4O2 |
---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
6-cyclopropyl-3-methyl-N-(oxolan-2-ylmethyl)-1-phenylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C22H24N4O2/c1-14-20-18(22(27)23-13-17-8-5-11-28-17)12-19(15-9-10-15)24-21(20)26(25-14)16-6-3-2-4-7-16/h2-4,6-7,12,15,17H,5,8-11,13H2,1H3,(H,23,27) |
InChI Key |
ZZNGCNVQOJEIGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)NCC4CCCO4)C5=CC=CC=C5 |
Origin of Product |
United States |
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